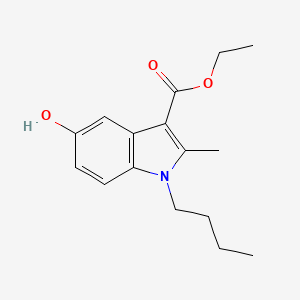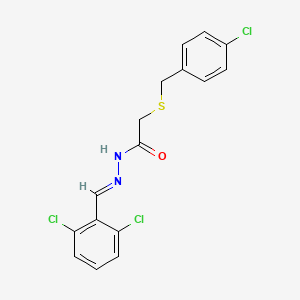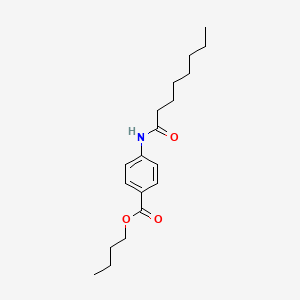![molecular formula C21H21N3O B15016573 2-[(Naphthalen-1-YL)amino]-N'-[(1E)-1-phenylpropylidene]acetohydrazide](/img/structure/B15016573.png)
2-[(Naphthalen-1-YL)amino]-N'-[(1E)-1-phenylpropylidene]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Naphthalen-1-YL)amino]-N’-[(1E)-1-phenylpropylidene]acetohydrazide is an organic compound that features a naphthalene ring, an amino group, and a phenylpropylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Naphthalen-1-YL)amino]-N’-[(1E)-1-phenylpropylidene]acetohydrazide typically involves the condensation of naphthylamine with phenylpropylidene acetohydrazide under specific reaction conditions. The process may include the use of catalysts and solvents to facilitate the reaction and improve yield. For example, the use of copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) has been reported to achieve high regioselectivity and yield .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, to ensure consistent and efficient production. The choice of solvents and catalysts would also be crucial to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-[(Naphthalen-1-YL)amino]-N’-[(1E)-1-phenylpropylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield naphthalen-1-yl ketones, while reduction could produce naphthalen-1-yl alcohols.
Scientific Research Applications
2-[(Naphthalen-1-YL)amino]-N’-[(1E)-1-phenylpropylidene]acetohydrazide has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex organic molecules.
Biology: It may serve as a probe for studying biological processes involving naphthalene derivatives.
Industry: It can be used in the production of materials with specific properties, such as dyes or polymers.
Mechanism of Action
The mechanism by which 2-[(Naphthalen-1-YL)amino]-N’-[(1E)-1-phenylpropylidene]acetohydrazide exerts its effects involves interactions with molecular targets and pathways. For instance, it may act as an enzyme inhibitor by binding to active sites and blocking substrate access. The specific pathways involved would depend on the biological context and the nature of the target enzyme .
Comparison with Similar Compounds
Similar Compounds
Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate: This compound shares the naphthalene ring and has similar synthetic routes.
2-Amino-3-(naphthalen-1-yl)propanoic acid: This compound is an alanine derivative with a naphthalene ring.
Uniqueness
2-[(Naphthalen-1-YL)amino]-N’-[(1E)-1-phenylpropylidene]acetohydrazide is unique due to its combination of a naphthalene ring, an amino group, and a phenylpropylidene moiety. This structural arrangement provides distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C21H21N3O |
|---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
2-(naphthalen-1-ylamino)-N-[(E)-1-phenylpropylideneamino]acetamide |
InChI |
InChI=1S/C21H21N3O/c1-2-19(17-10-4-3-5-11-17)23-24-21(25)15-22-20-14-8-12-16-9-6-7-13-18(16)20/h3-14,22H,2,15H2,1H3,(H,24,25)/b23-19+ |
InChI Key |
JUWUDMCVCAFDEN-FCDQGJHFSA-N |
Isomeric SMILES |
CC/C(=N\NC(=O)CNC1=CC=CC2=CC=CC=C21)/C3=CC=CC=C3 |
Canonical SMILES |
CCC(=NNC(=O)CNC1=CC=CC2=CC=CC=C21)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(Benzylsulfanyl)-1-{N'-[(E)-(naphthalen-1-YL)methylidene]hydrazinecarbonyl}ethyl]-4-nitrobenzamide](/img/structure/B15016492.png)
![4-chloro-N-{2-[(2E)-2-(4-methylbenzylidene)hydrazino]-2-oxoethyl}benzamide](/img/structure/B15016495.png)

![2-(2,3-dichlorophenyl)-N-[(E)-(4-nitrophenyl)methylidene]-1,3-benzoxazol-5-amine](/img/structure/B15016501.png)

![4-methyl-N-(3-{[(4-methylpiperidino)carbonyl]amino}phenyl)tetrahydro-1(2H)-pyridinecarboxamide](/img/structure/B15016523.png)
![2-{(E)-[2-(4-nitrophenyl)hydrazinylidene]methyl}phenyl 4-chlorobenzoate](/img/structure/B15016526.png)
![4-[(E)-[(2-Methoxyphenyl)imino]methyl]-2-nitrophenyl 4-methoxybenzoate](/img/structure/B15016529.png)

![2-[(2E)-2-(2,3-dichlorobenzylidene)hydrazinyl]-2-oxo-N-propylacetamide](/img/structure/B15016536.png)
![2-(4-chlorophenoxy)-N'-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B15016538.png)
![N-(4-{[(2E)-2-(4-nitrobenzylidene)hydrazinyl]carbonyl}phenyl)benzamide](/img/structure/B15016544.png)
![2,6-bis{3-[(1,3-dioxo-1,3-dihydro-2-benzofuran-5-yl)oxy]phenyl}-4-(phenylcarbonyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone](/img/structure/B15016545.png)
![4-[(E)-({2-[(3,4-Dimethoxyphenyl)formamido]acetamido}imino)methyl]-2-methoxyphenyl 4-bromobenzoate](/img/structure/B15016567.png)
